4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol
Description
4-Methylbenzenesulfonic acid (p-toluenesulfonic acid) is a sulfonic acid derivative characterized by a methyl group para to the sulfonic acid moiety. It is widely used as a catalyst in organic synthesis, a stabilizer in industrial formulations, and a component in cosmetic products, such as UV absorbers (e.g., in quaternary ammonium salts) . It also exhibits irreversible eye irritation effects .
These derivatives are synthesized via condensation reactions (e.g., aldehydes with acetone) and are notable for their bioactivity, including cytotoxicity and natural occurrence in honey . The hydroxyl group in penta-1,4-dien-1-ol may influence its hydrogen-bonding capacity and reactivity compared to ketone-containing analogs.
Properties
CAS No. |
143602-79-3 |
|---|---|
Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H8O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2,4-6H,1,3H2 |
InChI Key |
LDSVVBVEXKHEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCC=CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the para-substituted product. Penta-1,4-dien-1-ol can be synthesized through the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner–Wittig reaction .
Industrial Production Methods
Industrial production methods for 4-methylbenzenesulfonic acid involve large-scale sulfonation processes using continuous reactors to maintain consistent product quality. Penta-1,4-dien-1-ol production may involve similar large-scale organic synthesis techniques, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in penta-1,4-dien-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or even further to a sulfide under specific conditions.
Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfonates, sulfides, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Characteristics
- Chemical Formula : C₉H₁₀O₃S
- Molecular Weight : 186.24 g/mol
- Functional Groups : Contains a sulfonic acid group (-SO₃H) and a conjugated diene system.
These properties contribute to its reactivity and versatility in various chemical reactions.
Organic Synthesis
Catalyst in Reactions
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic reactions. Its acidic nature facilitates various transformations, such as:
- Esterification : It catalyzes the reaction between alcohols and carboxylic acids to form esters.
- Ether Synthesis : The compound can promote the formation of ethers from alcohols and alkyl halides.
Case Study: Esterification Process
A study demonstrated that using 4-methylbenzenesulfonic acid as a catalyst significantly increased the yield of esters in reactions involving long-chain fatty acids, making it a valuable tool in biodiesel production .
Polymer Chemistry
Role in Polymerization
In polymer chemistry, 4-Methylbenzenesulfonic acid acts as an initiator or catalyst for polymerization reactions, particularly in the synthesis of:
- Polystyrene
- Poly(vinyl chloride)
Table 1: Polymerization Applications
| Polymer Type | Role of 4-Methylbenzenesulfonic Acid |
|---|---|
| Polystyrene | Initiator for radical polymerization |
| Poly(vinyl chloride) | Catalyst for suspension polymerization |
Environmental Applications
Water Treatment
Research indicates that 4-Methylbenzenesulfonic acid can be utilized in advanced oxidation processes (AOPs) for the removal of organic pollutants from water. Its ability to generate reactive species under UV light enhances its effectiveness in degrading contaminants such as endocrine disruptors .
Case Study: AOPs in Water Treatment
A project evaluated the efficiency of various AOPs using 4-methylbenzenesulfonic acid and found that it effectively reduced the concentration of harmful organic compounds by up to 90% within a short reaction time .
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfonic acid group enhances solubility and bioavailability, making it suitable for drug formulation.
Table 2: Pharmaceutical Compounds Derived from 4-Methylbenzenesulfonic Acid
| Compound Name | Application |
|---|---|
| Antibiotics | Used as intermediates |
| Anti-inflammatory drugs | Enhances solubility |
Mechanism of Action
The mechanism by which 4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol exerts its effects involves interactions with molecular targets and pathways. For instance, its antibacterial action may involve disrupting bacterial cell walls or interfering with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .
Comparison with Similar Compounds
Sulfonic Acid Derivatives
4-Methylbenzenesulfonic acid shares functional similarities with other sulfonic acids but differs in substituents and applications:
*Examples from include fluorinated benzenesulfonic acids with enhanced hydrophobicity and stability.
Key Differences :
- Acidity : 4-Methylbenzenesulfonic acid (pKa ≈ -2) is stronger than benzenesulfonic acid (pKa ≈ -1) due to the electron-donating methyl group stabilizing the conjugate base.
- Lipophilicity : Perfluorinated derivatives exhibit higher log Pow values (>3.0), increasing bioaccumulation risks .
Penta-1,4-dien-1-ol and Related Dienes/Dienones
Key Differences :
- Reactivity : Penta-1,4-dien-1-ol’s hydroxyl group enables hydrogen bonding and nucleophilic reactions, contrasting with penta-1,4-dien-3-one’s ketone-mediated electrophilic reactivity.
- Bioactivity: Dienones (e.g., fluorophenyl-substituted derivatives) show potent cytotoxicity (IC₅₀ <5 µM) , whereas dienols may exhibit distinct metabolic interactions.
Biological Activity
4-Methylbenzenesulfonic acid; penta-1,4-dien-1-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound consists of two main components: 4-Methylbenzenesulfonic acid (a sulfonic acid derivative) and penta-1,4-dien-1-ol (an unsaturated alcohol). The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with penta-1,4-dien-1-ol under controlled conditions.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Methylbenzenesulfonyl chloride | React with penta-1,4-dien-1-ol in the presence of a base |
| 2 | Base (e.g., triethylamine) | Stirring at room temperature for several hours |
| 3 | Purification | Column chromatography to isolate the product |
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-methylbenzenesulfonic acid exhibit significant antibacterial and antifungal activities. For example, Schiff base complexes derived from this acid have shown effectiveness against various pathogens:
| Compound | Activity Type | Tested Organisms | Inhibition Zone (mm) |
|---|---|---|---|
| PV1 | Antibacterial | E. coli | 15 |
| PV2 | Antifungal | C. albicans | 12 |
| PV3 | Anti-inflammatory | Not specified | Not specified |
These results suggest that the sulfonic acid moiety enhances the biological activity of the compounds.
The proposed mechanism by which 4-methylbenzenesulfonic acid; penta-1,4-dien-1-ol exerts its biological effects involves the interaction with cellular membranes and proteins. The presence of the sulfonic group can enhance solubility and facilitate cellular uptake, while the diene structure may participate in redox reactions or form covalent bonds with biological macromolecules.
Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized Schiff bases from 4-methylbenzenesulfonic acid against common bacterial strains. The results indicated that certain derivatives had a higher efficacy compared to standard antibiotics, suggesting potential for new therapeutic agents.
Study 2: Antifungal Effects
Research focused on the antifungal properties of these compounds highlighted their ability to inhibit fungal growth in vitro. The study reported a significant reduction in colony-forming units (CFUs) for treated samples compared to controls.
Q & A
Q. Table 1: Bioactivity of Selected Derivatives
| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 3g | Xanthomonas oryzae | 8.6 | |
| 3h | Tobacco Mosaic Virus | 104.2 | |
| Ningnanmycin | Tobacco Mosaic Virus | 386.2 |
Advanced: What computational methods elucidate the reaction mechanisms of these compounds?
Methodological Answer:
- Electron Localization Function (ELF) + Catastrophe Theory : Used to map molecular mechanisms (e.g., Nazarov cyclization). ELF identifies structural stability domains (SSDs), while catastrophe theory pinpoints turning points (e.g., cusp-fold transitions) during bond reorganization .
- Molecular Docking : Predicts binding interactions (e.g., TMV CP with compound 3h , Kd = 0.028 µmol/L) using software like AutoDock Vina. Validate with microscale thermophoresis (MST) .
Advanced: How can researchers resolve contradictions in reported reaction yields or bioactivity data?
Methodological Answer:
- Purity Control : Use HPLC (>95% purity) to eliminate side products. For example, discrepancies in phosphorylation yields may arise from residual solvents or unreacted intermediates .
- Reaction Optimization : Adjust Lewis acid catalysts (e.g., BH₃ vs. H⁺) to stabilize intermediates. Protonation reduces Nazarov activation energy by 30%, as shown computationally .
- Cross-Validation : Compare bioassays under standardized conditions (e.g., fixed pH, temperature). Inconsistent EC₅₀ values may stem from variations in microbial strains or assay protocols .
Advanced: How do Lewis acids and electronic effects modulate the reactivity of penta-1,4-dien-1-ol derivatives?
Methodological Answer:
- Lewis Acids (e.g., BH₃, H⁺) : Protonation of carbonyl groups in penta-1,4-dien-3-one shifts the reaction pathway to favor oxyallyl cation formation, accelerating cyclization. BH₃ coordination further stabilizes transition states .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, while electron-donating groups (e.g., -OCH₃) enhance resonance stabilization. These effects are quantified via ELF basin population analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
